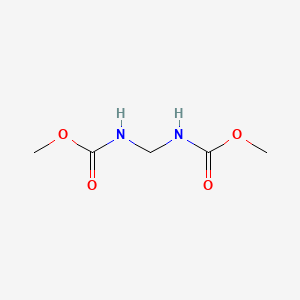
N,N'-Methylenebis(methyl carbamate)
Description
N,N'-Methylenebis(methyl carbamate) is a bis-carbamate compound characterized by a methylene (-CH₂-) bridge connecting two methyl carbamate groups. Its molecular symmetry and carbamate functional groups suggest reactivity analogous to other bis-carbamates, such as participation in condensation reactions or hydrogen bonding in polymeric networks.
Properties
Molecular Formula |
C5H10N2O4 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
methyl N-[(methoxycarbonylamino)methyl]carbamate |
InChI |
InChI=1S/C5H10N2O4/c1-10-4(8)6-3-7-5(9)11-2/h3H2,1-2H3,(H,6,8)(H,7,9) |
InChI Key |
UPFCNJPMABXKFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCNC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Reaction: A common method for synthesizing N,N’-Methylenebis(methyl carbamate) involves a one-pot reaction of carbonylimidazolide in water with a nucleophile.
Carbamoylation: Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate. This reaction forms the carbamate groups under mild conditions.
Industrial Production Methods: Industrial production of N,N’-Methylenebis(methyl carbamate) often involves the use of readily available starting materials and catalysts to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced under specific conditions, leading to the formation of simpler carbamate derivatives.
Substitution: Substitution reactions involving N,N’-Methylenebis(methyl carbamate) typically occur at the carbamate groups, where nucleophiles can replace existing substituents.
Common Reagents and Conditions:
Oxidizing Agents:
Reducing Agents: Common reducing agents include hydrogen gas in the presence of a catalyst.
Nucleophiles: Various nucleophiles can be used in substitution reactions, including amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of carbamate derivatives.
Scientific Research Applications
Chemistry: N,N’-Methylenebis(methyl carbamate) is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines .
Biology: In biological research, the compound is used to study enzyme interactions and protein modifications due to its ability to form stable carbamate linkages.
Medicine: Carbamate derivatives are known for their stability and ability to modulate biological activity .
Industry: In the industrial sector, N,N’-Methylenebis(methyl carbamate) is used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N,N’-Methylenebis(methyl carbamate) exerts its effects involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and proteins, leading to modifications in their activity and function. The compound’s ability to form hydrogen bonds and participate in intramolecular interactions further enhances its reactivity and stability .
Comparison with Similar Compounds
Research Findings and Gaps
- Reactivity : N,N'-Methylenebis(methyl carbamate) is hypothesized to undergo hydrolysis or transesterification due to its carbamate groups, akin to other bis-carbamates . However, experimental validation is lacking.
- Material Science Potential: Its structural similarity to epoxy resin crosslinkers (e.g., methylenebis(aniline)) suggests utility in composites, but studies are absent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


